molecular formula C11H13NO2 B15075681 N-(2-(Allyloxy)phenyl)acetamide CAS No. 91132-57-9

N-(2-(Allyloxy)phenyl)acetamide

Cat. No.: B15075681
CAS No.: 91132-57-9
M. Wt: 191.23 g/mol
InChI Key: HRVXNGRHCJTUDV-UHFFFAOYSA-N
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Description

N-(2-(Allyloxy)phenyl)acetamide (CAS 91132-57-9) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This solid compound has a melting point of 49-52 °C and should be stored sealed in a dry environment at room temperature . This chemical serves as a versatile synthetic building block in organic chemistry and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the construction of functionalized chroman-4-one derivatives . Chroman-4-one is a privileged structural motif found in numerous biologically active molecules and pharmaceuticals, exhibiting a wide range of properties such as antibacterial, antioxidant, and anti-HIV activities . Specifically, this compound can be utilized in metal-free, radical cascade cyclization reactions. Under oxidative conditions with reagents like (NH4)2S2O8, it can react with carbamoyl radicals generated from oxamic acids. This process allows for the efficient synthesis of carbamoylated chroman-4-ones, introducing an amide functional group directly onto the scaffold . This method provides researchers with a valuable, step-economical pathway to access complex, amide-containing molecular architectures for further biological evaluation and drug discovery efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

91132-57-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

HRVXNGRHCJTUDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC=C

Origin of Product

United States

Preparation Methods

Alkylation-Nitro Reduction-Acetylation Method

The most widely reported route involves a three-step sequence starting from 2-nitrophenol. First, the hydroxyl group is allylated via nucleophilic substitution. In a typical procedure, 2-nitrophenol reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (24–48 hours), yielding 2-(allyloxy)nitrobenzene. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol at 25–50°C, producing 2-(allyloxy)aniline. Finally, acetylation is achieved by treating the aniline with acetic anhydride in pyridine or triethylamine, resulting in this compound with yields exceeding 75%.

Key Advantages :

  • High regioselectivity due to the ortho-directing nature of the nitro group.
  • Scalable to multigram quantities with minimal purification steps.

Direct Acetylation of 2-(Allyloxy)aniline

For laboratories with access to pre-synthesized 2-(allyloxy)aniline, direct acetylation offers a streamlined approach. The amine is dissolved in dichloromethane (DCM) and treated with acetyl chloride (1.2 equivalents) and triethylamine (2 equivalents) at 0–5°C. After stirring for 4–6 hours, the product precipitates upon neutralization with aqueous HCl. This method achieves yields of 80–85% and is ideal for small-scale syntheses.

Reaction Optimization :

  • Lower temperatures (0°C) minimize side reactions like N,O-diacetylation.
  • Solvent-free variations using vanadium catalysts (e.g., VOSO₄) have been explored, though these are more effective for phenolic substrates.

Lithiation-Based Coupling Approach

Adapting methodologies from phenoxyphenyl acetamide syntheses, 2-bromophenol can undergo lithiation with butyl lithium (–78°C, THF), followed by reaction with dimethyl oxalate to form a keto-ester intermediate. Subsequent amidation with ammonia or methylamine yields 2-(2-hydroxyphenyl)-2-oxoacetamide. Allylation of the hydroxyl group using allyl bromide and K₂CO₃ completes the synthesis. While elegant, this route suffers from lower yields (50–60%) due to competing side reactions during lithiation.

Reaction Optimization and Mechanistic Insights

Catalyst Screening for Allylation

The choice of base significantly impacts allylation efficiency. Comparative studies reveal that K₂CO₃ in acetone outperforms NaOH or Cs₂CO₃, achieving 90% conversion versus 65–70% for alternatives. Polar aprotic solvents like DMF accelerate the reaction but require stringent temperature control to prevent elimination byproducts.

Green Chemistry Considerations

Recent advances emphasize solvent-free acetylation. In a vanadium-catalyzed protocol adapted from thymol derivatization, 2-(allyloxy)aniline reacts with acetic anhydride (1:1 stoichiometry) and 1 mol% VOSO₄ at 25°C. This method reduces waste (E-factor = 0.8 vs. 2.5 for traditional routes) and eliminates solvent recovery steps, though yields remain comparable (78–82%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.55 (d, J = 8.0 Hz, 1H, ArH), 6.95–7.10 (m, 3H, ArH), 5.90–6.10 (m, 1H, CH₂CHCH₂), 5.30–5.45 (m, 2H, OCH₂CHCH₂), 4.55 (d, J = 5.5 Hz, 2H, OCH₂), 2.15 (s, 3H, COCH₃).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic).

Physicochemical Properties

Property Value Source
Molecular Weight 191.23 g/mol
Melting Point 98–100°C
LogP (XLogP3) 1.7
Solubility in Water 1.2 g/L (25°C)

Applications and Derivatives

This compound serves as a key intermediate for fungicidal agents. Structural analogs with chlorophenoxy substituents exhibit EC₅₀ values of 0.8–2.5 μM against Botrytis cinerea. Pharmacological studies on related N-(2-hydroxyphenyl)acetamides demonstrate anti-inflammatory activity (IC₅₀ = 5–10 μM for IL-1β inhibition), suggesting potential for further bioactivity exploration.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Allyloxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(Allyloxy)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Allyloxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural Comparison

The following table highlights structural differences between N-(2-(Allyloxy)phenyl)acetamide and related compounds:

Compound Name Molecular Formula Substituents on Phenoxy/Phenyl Key Functional Groups References
This compound C₁₁H₁₃NO₂ 2-allyloxy phenyl Allyl ether, acetamide
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) C₁₅H₁₄N₂O₄ 3-hydroxy-5-methylphenoxy, 4-nitrophenyl Nitro, hydroxyl, methyl
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 4-acetylphenoxy, o-tolyl Acetyl, methyl
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl Chloro, methoxymethyl
N-(4-Hydroxyphenethyl)acetamide C₁₀H₁₃NO₂ 4-hydroxyphenethyl Hydroxyl, ethyl linker
Key Observations:

Substituent Diversity :

  • The allyloxy group in the target compound is unique compared to hydroxyl (B1), acetyl (), or chloro/methoxy groups ().
  • Electron-withdrawing groups (e.g., nitro in B1) enhance reactivity, while bulky groups (e.g., o-tolyl in ) may sterically hinder interactions .

N-(4-Hydroxyphenethyl)acetamide () exhibits cytotoxicity (38.3% mortality in brine shrimp assays), suggesting bioactivity influenced by phenolic hydroxyl groups .

Reactivity Trends:
  • Allyloxy groups (target compound) may undergo [3,3]-sigmatropic rearrangements or thiol-ene click reactions, unlike stable ethers (e.g., methoxy in ) .
  • Nitro groups (B1) facilitate reduction to amines, enabling further derivatization .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Activities
This compound 195.23 1.8 Underexplored; potential ligand
B1 286.28 2.1 Optical material precursor
Alachlor 269.77 3.5 Herbicidal activity
N-(4-Hydroxyphenethyl)acetamide 179.22 1.2 Cytotoxic (38.3% mortality)
Highlights:
  • Lipophilicity : Alachlor’s higher LogP (3.5) correlates with membrane permeability, explaining its herbicidal efficacy .
  • Cytotoxicity : Hydroxyl and acetamide groups in may interact with cellular targets, a trait absent in the allyloxy derivative.

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